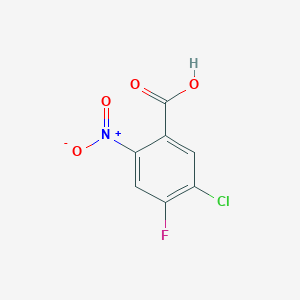

![molecular formula C14H12N2O2S B6153851 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole CAS No. 51626-48-3](/img/structure/B6153851.png)

3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole

Descripción general

Descripción

“3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives have been used in various fields such as medicinal chemistry, material science, and industrial chemistry . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some of the typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “this compound” would include this thiophene ring along with a nitro group and an indole group.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Antimicrobial Activity : Babu et al. (2008) synthesized novel derivatives of 3-[1-(3-nitrophenyl)-ethyl]-1-(indole-1-yl) substituted aryl/alkyl phosphinoyl/thiophosphinoyl/selenophosphinoyl-1H-indole, which demonstrated antimicrobial activity against certain bacterial and fungal strains like Staphylococcus aureus and Klebsiella pneumoniae (Babu et al., 2008).

Antioxidant and Antimicrobial Properties : Kurt-Kızıldoğan et al. (2020) found that a novel indole derivative, 1-ethyl-2-phenyl-3-phenylethyl-3-thiophen-2-yl-1H-indole, exhibited antioxidant and antimicrobial properties without a cytotoxic effect, making it a potential active component for further studies (Kurt-Kızıldoğan et al., 2020).

Electrochromic Properties : Xu et al. (2019) synthesized π-conjugated indolo[3,2-b]carbazole derivatives, which demonstrated significant color changes and high optical contrast when an external potential was applied, indicating potential applications in electrochromic devices (Xu et al., 2019).

Anti-fungal Activity : Canoira et al. (1989) prepared 3-(2′-nitrovinyl)indoles which showed anti-fungal activity against Candida albicans, comparable to that of ketoconazole (Canoira et al., 1989).

Synthesis of Novel Compounds : Several studies have focused on synthesizing novel derivatives of indole and investigating their properties, such as those by Baichurin et al. (2019) and Salikhov et al. (2019), who synthesized geminally activated nitro dienes and nitro, amino, and halo derivatives of indoles, respectively, for various potential applications (Baichurin et al., 2019); (Salikhov et al., 2019).

Carbon Steel Corrosion Inhibition : Ahmed (2018) synthesized new 5-Nitro isatin derivatives, which showed potential as corrosion inhibitors in sea water, thus having practical applications in materials science (Ahmed, 2018).

Direcciones Futuras

The future directions for “3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole” and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry. There is a growing interest in thiophene derivatives due to their wide range of biological effects .

Mecanismo De Acción

Target of Action

The compound 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, also known as 3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole, is a derivative of indole and thiophene. Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Indole derivatives are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . Thiophene derivatives, on the other hand, are known to interact with their targets through various mechanisms, depending on the specific derivative .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit a variety of pharmacological properties .

Result of Action

Based on the known biological activities of indole and thiophene derivatives, it can be inferred that this compound may have a broad spectrum of biological activities .

Propiedades

IUPAC Name |

3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-16(18)9-12(14-6-3-7-19-14)11-8-15-13-5-2-1-4-10(11)13/h1-8,12,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMAXEWGZZQYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276331 | |

| Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51626-48-3 | |

| Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51626-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.